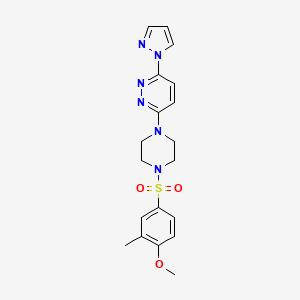![molecular formula C26H22FN3O3S B2669299 2-(3'-(4-fluorophenyl)-5-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(p-tolyl)acetamide CAS No. 899987-08-7](/img/structure/B2669299.png)
2-(3'-(4-fluorophenyl)-5-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(p-tolyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3'-(4-fluorophenyl)-5-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(p-tolyl)acetamide is a complex organic compound characterized by a spirocyclic structure, combining elements of fluorinated phenyl, indoline, and thiazolidine. Its unique arrangement makes it a point of interest in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Synthesis generally involves multiple-step organic reactions:
Formation of the indoline-thiazolidine spiro compound through cyclization reactions, often requiring specific catalysts and precise temperature control.
Introduction of the 4-fluorophenyl group via nucleophilic aromatic substitution.
Final acetamide formation through amidation reactions.
Industrial Production Methods
Industrial production may follow similar synthetic steps but scaled up with continuous flow reactors, optimizing for yield and purity. Conditions are tightly controlled to ensure consistency and safety.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : The compound can undergo oxidative cleavage, particularly at the indoline-thiazolidine junction.
Reduction: : Specific conditions can reduce the fluorophenyl group without disrupting the spirocyclic core.
Substitution: : Various groups can be substituted on the phenyl or indoline rings, altering the compound’s physical and chemical properties.
Common Reagents and Conditions
Oxidizing Agents: : KMnO₄, Na₂Cr₂O₇.
Reducing Agents: : LiAlH₄, NaBH₄.
Substitution Reagents: : Halogenation can use Cl₂, Br₂; nitration can use HNO₃/H₂SO₄.
Major Products
Reaction products are highly dependent on the site of action. Substitution reactions yield derivatives with altered electronic properties, while oxidation products often involve ring-opening or functional group transformations.
Aplicaciones Científicas De Investigación
2-(3'-(4-fluorophenyl)-5-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(p-tolyl)acetamide finds applications across several fields:
Chemistry: : Used as an intermediate in synthesizing more complex molecules.
Biology: : Investigated for its potential as a ligand in biological assays.
Medicine: : Studied for its pharmacological potential, possibly as an anti-inflammatory or anticancer agent.
Industry: : Its unique structure offers interesting physical properties useful in materials science.
Mecanismo De Acción
This compound’s effects are typically mediated through interactions with specific molecular targets:
Molecular Targets: : Often proteins or enzymes that are critical in signaling pathways or metabolic processes.
Pathways Involved: : May involve pathways regulating cell growth, apoptosis, or inflammation. The exact mechanism can vary based on the functional groups and substituents on the core structure.
Comparación Con Compuestos Similares
Compared to other spirocyclic compounds:
Uniqueness: : This compound’s fluorophenyl group adds specific electronic properties, while the spirocyclic core imparts stability.
Similar Compounds: : Includes other fluorinated spirocyclic indoline derivatives and acetamides, each with slight variations in their pharmacological or material properties.
That should give you a comprehensive overview of 2-(3'-(4-fluorophenyl)-5-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(p-tolyl)acetamide. Science sure is a world of wonders!
Propiedades
IUPAC Name |
2-[3-(4-fluorophenyl)-5'-methyl-2',4-dioxospiro[1,3-thiazolidine-2,3'-indole]-1'-yl]-N-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22FN3O3S/c1-16-3-8-19(9-4-16)28-23(31)14-29-22-12-5-17(2)13-21(22)26(25(29)33)30(24(32)15-34-26)20-10-6-18(27)7-11-20/h3-13H,14-15H2,1-2H3,(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWIKSVDUJYQKTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C3=C(C=C(C=C3)C)C4(C2=O)N(C(=O)CS4)C5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(1H-pyrazol-3-yl)-1-[4-(trifluoromethyl)benzyl]-1H-1,3-benzimidazole](/img/structure/B2669218.png)

![3-({1-[1-(4-Fluorophenyl)cyclopropanecarbonyl]piperidin-4-yl}methyl)-5,6-dimethyl-3,4-dihydropyrimidin-4-one](/img/structure/B2669220.png)


![N-(3-methoxypropyl)-3-[1-(3-nitrobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]propanamide](/img/new.no-structure.jpg)
![2-(methylsulfanyl)-N-{2-oxo-9-oxa-1-azatricyclo[10.4.0.0^{3,8}]hexadeca-3,5,7-trien-5-yl}benzamide](/img/structure/B2669229.png)
![2-[(anilinocarbonyl)amino]-2-phenylethyl N-phenylcarbamate](/img/structure/B2669230.png)

![N-[(1-Aminocycloheptyl)methyl]-3-phenyl-1,2-oxazole-5-carboxamide;hydrochloride](/img/structure/B2669234.png)

![3-methoxy-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-1-methyl-N-[(pyridin-2-yl)methyl]-1H-pyrazole-4-carboxamide](/img/structure/B2669238.png)
